3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1154909-50-8
VCID: VC6664056
InChI: InChI=1S/C14H15NO4/c1-14(10-5-3-2-4-6-10)9-11(16)15(13(14)19)8-7-12(17)18/h2-6H,7-9H2,1H3,(H,17,18)
SMILES: CC1(CC(=O)N(C1=O)CCC(=O)O)C2=CC=CC=C2
Molecular Formula: C14H15NO4
Molecular Weight: 261.277

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid

CAS No.: 1154909-50-8

Cat. No.: VC6664056

Molecular Formula: C14H15NO4

Molecular Weight: 261.277

* For research use only. Not for human or veterinary use.

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid - 1154909-50-8

Specification

CAS No. 1154909-50-8
Molecular Formula C14H15NO4
Molecular Weight 261.277
IUPAC Name 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid
Standard InChI InChI=1S/C14H15NO4/c1-14(10-5-3-2-4-6-10)9-11(16)15(13(14)19)8-7-12(17)18/h2-6H,7-9H2,1H3,(H,17,18)
Standard InChI Key HJJOGIJWCDBDER-UHFFFAOYSA-N
SMILES CC1(CC(=O)N(C1=O)CCC(=O)O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid, reflects its hybrid architecture:

  • A pyrrolidine ring substituted with methyl and phenyl groups at the 3-position.

  • Two ketone groups at the 2- and 5-positions of the pyrrolidine ring.

  • A propanoic acid side chain attached to the nitrogen atom.

Molecular Formula and Weight

The molecular formula is C₁₅H₁₇NO₄, yielding a molecular weight of 275.30 g/mol (calculated via PubChem guidelines ). This aligns with analogs such as 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (C₇H₉NO₄, 171.15 g/mol) , adjusted for the additional methyl and phenyl substituents.

Stereochemical Considerations

The stereochemistry of the pyrrolidine ring significantly influences biological activity. For example, 2,3-trans-substituted pyrrolidine analogs exhibit enhanced binding to NMDA receptors compared to their cis counterparts . While the exact configuration of this compound remains unconfirmed, synthetic strategies involving C(sp³)-H activation—as demonstrated for related proline derivatives —could enable stereoselective synthesis.

Synthesis and Derivatization

Retrosynthetic Analysis

Key disconnections include:

  • Pyrrolidine ring formation: Cyclization of a linear precursor containing methyl, phenyl, and ketone groups.

  • Propanoic acid side chain introduction: Alkylation or amide coupling followed by hydrolysis.

Route 1: Cyclocondensation Approach

  • Starting material: N-Boc-protected proline derivative (e.g., N-Boc-D-proline) .

  • C-H activation/arylation: Install phenyl and methyl groups via palladium-catalyzed C(sp³)-H functionalization .

  • Ketone introduction: Oxidative dehydrogenation using reagents like Jones reagent.

  • Side-chain elongation: Alkylation with bromopropionic acid followed by deprotection.

Route 2: Michael Addition-Lactamization

  • Michael acceptor: Ethyl acrylate reacted with a diketopiperazine intermediate.

  • Lactam formation: Intramolecular cyclization under acidic conditions.

  • Functionalization: Phenyl and methyl groups added via nucleophilic substitution.

Challenges in Synthesis

  • Steric hindrance: Bulky phenyl and methyl groups may impede cyclization.

  • Oxidative sensitivity: The dioxo-pyrrolidine moiety requires inert atmosphere handling .

Physicochemical Properties

Predicted Properties

PropertyValueSource Analogy
Boiling point320–340°C (est.) ,
Density1.25–1.35 g/cm³ ,
Solubility (water)<1 mg/mL
pKa4.2–4.6 (carboxylic acid) ,
LogP1.8–2.2Calculated via PubChem

Biological Activity and Applications

NMDA Receptor Antagonism

Structurally related pyrrolidine-2-carboxylic acid analogs act as competitive antagonists for ionotropic glutamate receptors (iGluRs) . Substitutions at the 3-position (e.g., phenyl groups) enhance selectivity for GluN1/GluN2A NMDA receptors, with IC₅₀ values as low as 200 nM . This compound’s phenyl and methyl groups may similarly modulate receptor affinity.

Enzyme Inhibition

The dioxo-pyrrolidine motif resembles protease inhibitor scaffolds (e.g., succinimide derivatives ). Potential targets include:

  • Matrix metalloproteinases (MMPs): Via zinc chelation by the ketone groups.

  • Cathepsins: Competitive inhibition through hydrophobic interactions with the phenyl group.

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